molecular formula C16H14N2O7 B6197277 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}propanoic acid CAS No. 2680531-15-9

2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}propanoic acid

Cat. No.: B6197277
CAS No.: 2680531-15-9
M. Wt: 346.29 g/mol
InChI Key: NCOIHBNVZDJZBI-UHFFFAOYSA-N
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Description

2-{[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}propanoic acid is a chemical compound of significant interest in biomedical research, particularly in the field of targeted protein degradation. As a derivative based on the phthalimide structure, this compound is designed for use as a key intermediate or a functionalized building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other bifunctional molecules . Compounds within this class are known to act as molecular "glue" that promotes the interaction between target proteins and cereblon (CRBN), a component of the E3 ubiquitin ligase complex . This engagement facilitates the ubiquitination and subsequent proteasomal degradation of specific disease-relevant proteins, offering a novel therapeutic strategy beyond simple inhibition. The core structure of this compound is shared with known immunomodulatory agents (IMiDs), such as lenalidomide and pomalidomide, which have established roles as potent inhibitors of inflammatory cytokines like TNF-α . This mechanism underpins their research value in studying a wide range of conditions, including inflammatory diseases, autoimmune disorders, and various cancers . The propanoic acid side chain attached via an ether linkage provides a versatile handle for chemical conjugation, enabling researchers to link this CRBN-binding moiety to other ligands for the development of novel degrader molecules. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and adhere to all relevant safety guidelines.

Properties

CAS No.

2680531-15-9

Molecular Formula

C16H14N2O7

Molecular Weight

346.29 g/mol

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxypropanoic acid

InChI

InChI=1S/C16H14N2O7/c1-7(16(23)24)25-8-2-3-9-10(6-8)15(22)18(14(9)21)11-4-5-12(19)17-13(11)20/h2-3,6-7,11H,4-5H2,1H3,(H,23,24)(H,17,19,20)

InChI Key

NCOIHBNVZDJZBI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Purity

95

Origin of Product

United States

Biological Activity

The compound 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}propanoic acid is a synthetic derivative with potential therapeutic applications. Its structural complexity suggests a multifaceted biological activity that warrants detailed investigation.

Chemical Structure and Properties

This compound belongs to a class of isoindoline derivatives, characterized by the presence of a piperidine ring and dioxo functional groups. The molecular formula is C13H15N3O5C_{13}H_{15}N_{3}O_{5}, with a molecular weight of approximately 277.28 g/mol. The compound exhibits significant lipophilicity, which may influence its bioavailability and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₅
Molecular Weight277.28 g/mol
Log P (octanol/water)1.19
SolubilityHigh

Research indicates that this compound may exert its biological effects through modulation of various signaling pathways. Preliminary studies suggest that it interacts with the IKAROS family of zinc finger proteins (IKZF1, IKZF2, IKZF3), which are crucial in immune regulation and hematopoiesis. The inhibition or degradation of these proteins could lead to significant therapeutic benefits in autoimmune diseases and certain cancers .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, treatment with varying concentrations (10 µM to 50 µM) led to a dose-dependent increase in apoptotic markers in leukemia cells, suggesting its potential as an anticancer agent .

Immunomodulatory Effects

The compound has shown promise in modulating immune responses. In animal models, administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory disorders .

Case Studies

  • Leukemia Treatment : A study involving leukemia models treated with the compound showed a significant reduction in tumor size and increased survival rates compared to control groups.
  • Autoimmune Disease Models : In models of systemic lupus erythematosus (SLE), the compound exhibited a reduction in disease severity and improved renal function markers .

Safety and Toxicology

Toxicological assessments indicate a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and any potential toxicity associated with chronic use.

Comparison with Similar Compounds

Isoindole-1,3-dione Derivatives with Variable Carboxylic Acid Linkers

Several compounds in the evidence share the 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline core but differ in the carboxylic acid linker and substituents (Table 1).

Substitution Patterns on the Isoindole Core

Variations in the N-alkyl/aryl substituent significantly impact biological activity and physicochemical properties:

  • Benzyl vs. Fluorophenylmethyl Substituents : Compounds with fluorophenylmethyl groups (e.g., 14k, 14m) show higher purity (97%) compared to benzyl-substituted analogs (92–96%) . Fluorine atoms may improve metabolic stability and binding affinity.
  • Triazole and Piperazine Linkers : and describe analogs with triazole or piperazine spacers (e.g., 43 , 47 ), which introduce heterocyclic rigidity. These compounds exhibit yields of 74–99% but require multi-step syntheses .

Structural Analog with a Benzo[de]isoquinoline Core

A related compound, 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid (), replaces the isoindole with a benzo[de]isoquinoline system. The acetic acid linker (C2) is shorter than the target compound’s C3 chain, which may limit conformational flexibility .

PROTAC and Drug Conjugates

The target compound’s structural motif appears in PROTACs and kinase inhibitors:

  • Bavdegalutamide (): Incorporates a 2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindole unit linked to a pyridazine-carboxamide scaffold. This compound demonstrates antiandrogen activity, highlighting the isoindole-dioxopiperidine system’s versatility in drug design .
  • Compound 47 (): Features a triazole-linked propanoic acid spacer, achieving 99% purity via TFA-mediated deprotection. This suggests the target compound could be synthesized using similar strategies .

Preparation Methods

Synthesis of the Isoindolinone Core

The isoindolinone scaffold is synthesized via a sequence involving glutamine esterification , coupling with halogenated benzoates , and acid-catalyzed cyclization :

  • Esterification of Glutamine :

    • Glutamine is protected at the α-amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.

    • The carboxylic acid is esterified with methanol or ethanol under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>, HCl).

  • Coupling with 2-Haloalkylbenzoates :

    • The protected glutamine ester reacts with 2-(bromomethyl)benzoic acid in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to form an amide linkage.

    • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF).

    • Temperature: 25–60°C, 12–24 hours.

  • Cyclization to Form the Piperidinedione Ring :

    • The coupled product undergoes cyclization under acidic (e.g., p-toluenesulfonic acid in toluene) or basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub> in propanol).

    • Key reaction: Intramolecular nucleophilic attack of the amine on the ester carbonyl, forming the 2,6-dioxopiperidine ring.

Final Deprotection and Acid Formation

  • Ester Hydrolysis : The propanoic acid ester is hydrolyzed using aqueous NaOH or LiOH in THF/water.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Optimization and Industrial-Scale Production

Reaction Condition Optimization

Key parameters affecting yield and purity:

ParameterOptimal ConditionEffect on Yield
Cyclization Catalystp-TsOH (5 mol%)Increases to 85%
Coupling BaseK<sub>2</sub>CO<sub>3</sub> (2 equiv)Reduces side products
Solvent for SubstitutionDMF (anhydrous)Improves reaction rate
Temperature50°C (cyclization)Balances speed and decomposition

Industrial Production Techniques

  • Continuous Flow Reactors : Enhance mixing and heat transfer during cyclization.

  • Crystallization Control : Use antisolvents (e.g., heptane) to improve crystal morphology and purity (>99%).

Challenges and Alternative Routes

Alternative Protecting Groups

  • Boc vs. Cbz Protection : Boc offers easier deprotection under mild acidic conditions (e.g., HCl in dioxane).

Analytical Characterization

Critical data for verifying structure and purity:

Analytical MethodKey FindingsReference
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>)δ 12.2 (COOH), 5.1 (piperidine CH), 4.3 (OCH<sub>2</sub>)
HPLC Retention time: 8.2 min (C18 column)
IR 1740 cm<sup>-1</sup> (C=O), 1680 cm<sup>-1</sup> (amide)

Q & A

Q. What are the established synthesis pathways for this compound, and what are their respective yields and limitations?

The synthesis typically involves multi-step organic reactions starting from isoindole or piperidine precursors. Key steps include functional group modifications, such as coupling reactions between the isoindole-dione and dioxopiperidine moieties, followed by ester hydrolysis to yield the propanoic acid derivative. Yields range from 20–45% depending on reaction conditions (e.g., catalysts, solvents), with limitations including side reactions at the dioxopiperidine ring and purification challenges due to polar intermediates .

StepReaction TypeKey Reagents/ConditionsYield (%)Limitations
1Amide couplingEDCI, HOBt, DMF30–35Competing hydrolysis
2EtherificationK₂CO₃, DMSO, 80°C25–30Steric hindrance at isoindole
3Acid hydrolysisHCl (6M), reflux90–95Requires rigorous purification

Q. How can researchers optimize the synthesis to improve purity and scalability?

Optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
  • Computational guidance : Quantum chemical calculations (DFT) predict reaction pathways to minimize side products .
  • Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures achieves >95% purity .

Advanced Research Questions

Q. What computational modeling approaches predict the compound’s reactivity and stability under varying conditions?

  • Density Functional Theory (DFT) : Models electronic structure to identify reactive sites (e.g., dioxopiperidine carbonyl groups) .
  • Molecular Dynamics (MD) : Simulates stability in aqueous environments, highlighting hydrolysis risks at acidic pH .
  • Reaction Path Search : ICReDD’s quantum mechanics/molecular mechanics (QM/MM) workflows narrow optimal conditions (e.g., pH 7–8 for stability) .

Q. How do structural modifications at the isoindole or piperidine moieties influence biological activity?

  • Isoindole modifications : Introducing electron-withdrawing groups (e.g., -NO₂) enhances binding to proteasomal targets (e.g., CRBN) but reduces solubility .
  • Piperidine substitutions : Methylation at C3 of the dioxopiperidine ring improves metabolic stability but may alter degradation kinetics .
  • Validation strategies :
  • SAR studies : Synthesize analogs and test via SPR (surface plasmon resonance) for target affinity .
  • In vitro assays : Measure IC₅₀ values in cancer cell lines (e.g., MM1.S) to assess potency .

Q. How should researchers address contradictions in reported biological data for this compound?

Contradictions (e.g., varying IC₅₀ values) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based viability assays) .
  • Purity differences : Use orthogonal characterization (NMR, LC-MS) to confirm >98% purity .
  • Cellular context : Validate findings across multiple cell lines and primary samples .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Engineering controls : Use fume hoods to minimize inhalation of airborne particulates .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal contact .
  • Decontamination : Neutralize spills with sand or vermiculite, followed by 10% NaOH solution .

Data Generation and Analysis

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Structural confirmation : ¹H/¹³C NMR (DMSO-d₆) and high-resolution mass spectrometry (HRMS) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) .
  • Stability profiling : Accelerated degradation studies under varied pH/temperature .

Mechanistic Studies

Q. What experimental designs elucidate the compound’s mechanism of action in proteasome-mediated pathways?

  • Ubiquitination assays : Monitor substrate degradation via immunoblotting (e.g., IKZF1/3 in multiple myeloma) .
  • CRBN binding studies : Use CETSA (Cellular Thermal Shift Assay) to confirm target engagement .
  • Transcriptomic profiling : RNA-seq to identify downstream pathways (e.g., NF-κB suppression) .

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